Metabolic Stability Advantage Over N-Desmethyl Analogs
Advanced LC-MS/MS studies on the free base form, N,N,3-trimethylpyrrolidin-3-amine, identified N-demethylation as the primary metabolic pathway. Critically, the 3-methyl group demonstrated unexpected metabolic stability, suggesting a key advantage over analogs that lack this substitution and are more susceptible to rapid clearance [1].
| Evidence Dimension | Metabolic Stability |
|---|---|
| Target Compound Data | 3-methyl group demonstrated unexpected metabolic stability [1]. |
| Comparator Or Baseline | Analogs lacking the 3-methyl substitution (e.g., N,N-dimethylpyrrolidin-3-amine). |
| Quantified Difference | Not specified in source; reported as 'unexpected metabolic stability'. |
| Conditions | LC-MS/MS analysis of the free base form. |
Why This Matters
This evidence suggests that the 3-methyl group may confer a pharmacokinetic advantage, potentially improving in vivo exposure compared to less stable N,N-dimethyl analogs, which is critical for researchers selecting a scaffold for further development.
- [1] Kuujia. (n.d.). N,N,3-Trimethylpyrrolidin-3-amine. CAS 947149-88-4. Retrieved from https://www.kuujia.com View Source
